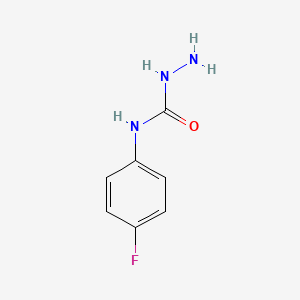

Hydrazinecarboxamide, N-(4-fluorophenyl)-

Description

BenchChem offers high-quality Hydrazinecarboxamide, N-(4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarboxamide, N-(4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCELZDPJPOKSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372096 | |

| Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153885-60-0 | |

| Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-fluorophenyl)semicarbazide and its Analogs for Drug Discovery Professionals

This guide provides a comprehensive overview of 4-(4-fluorophenyl)semicarbazide, a member of the pharmacologically significant class of 4-aryl semicarbazides. While a specific CAS Registry Number for 4-(4-fluorophenyl)semicarbazide is not readily found in major chemical databases, this document will delve into its expected properties, synthesis, and applications based on the well-established chemistry of its analogs. We will explore the critical role of this compound as a synthetic intermediate for novel therapeutic agents, particularly in the realm of anticonvulsant drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of the 4-aryl semicarbazide scaffold.

Chemical Identification and Nomenclature

4-(4-fluorophenyl)semicarbazide belongs to the family of semicarbazides, which are derivatives of urea containing a hydrazine moiety. The systematic IUPAC name for this compound is 1-amino-3-(4-fluorophenyl)urea .

As of the latest database searches, a specific CAS number for 4-(4-fluorophenyl)semicarbazide has not been assigned. However, several closely related analogs are well-documented and commercially available, providing valuable comparative data.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 4-(4-Chlorophenyl)semicarbazide hydrochloride | 124700-01-2 | C₇H₉Cl₂N₃O | Chloro-analog, hydrochloride salt |

| 4-(3,5-Difluorophenyl)semicarbazide | 167412-23-9 | C₇H₇F₂N₃O | Difluoro-analog |

| 4-Phenylsemicarbazide | 537-47-3 | C₇H₉N₃O | Parent compound without halogen substitution |

| 4-(4-Fluorophenyl)-3-thiosemicarbazide | 330-94-9 | C₇H₈FN₃S | Thio-analog where the carbonyl oxygen is replaced by sulfur. |

Synonyms for 4-(4-fluorophenyl)semicarbazide would include:

-

N-(4-fluorophenyl)hydrazinecarboxamide

-

1-(4-Fluorophenyl)semicarbazide

Physicochemical Properties

The exact physicochemical properties of 4-(4-fluorophenyl)semicarbazide are not experimentally determined due to the lack of its isolation and characterization in the literature. However, we can predict its properties based on its structure and data from its analogs.

| Property | Predicted Value / Characteristic | Basis of Prediction / Analog Data |

| Molecular Formula | C₇H₈FN₃O | - |

| Molecular Weight | 169.16 g/mol | - |

| Appearance | White to off-white solid | Based on analogs like 4-(4-chlorophenyl)semicarbazide. |

| Melting Point | Expected to be a high-melting solid | 4-(4-Chlorophenyl)semicarbazide hydrochloride has a melting point of 260-262°C (dec.). |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol and DMSO. | General characteristic of aryl semicarbazides. |

Synthesis of 4-Aryl Semicarbazides: A General Protocol

The synthesis of 4-aryl semicarbazides, including the 4-fluoro-phenyl variant, is a well-established multi-step process. The following protocol is a generalized procedure based on documented syntheses of related compounds.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)semicarbazide

Step 1: Synthesis of 4-fluorophenylurea

-

Dissolve 0.1 mol of 4-fluoroaniline in 10 mL of glacial acetic acid and dilute with 100 mL of water.

-

In a separate beaker, dissolve an equimolar amount (0.1 mol) of sodium cyanate in 50 mL of warm water.

-

Slowly add the sodium cyanate solution to the 4-fluoroaniline solution with constant stirring.

-

Allow the reaction mixture to stand for 30 minutes to allow for the precipitation of 4-fluorophenylurea.

-

Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from boiling water can be performed for further purification.

Step 2: Synthesis of 4-(4-fluorophenyl)semicarbazide

-

To a solution of 0.1 mol of 4-fluorophenylurea in 20 mL of ethanol, add an equimolar amount (0.1 mol) of hydrazine hydrate.

-

Make the reaction mixture alkaline by adding approximately 4 g of sodium hydroxide.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the solid product under suction and recrystallize from ethanol to obtain pure 4-(4-fluorophenyl)semicarbazide.

Caption: Pharmacophore model for anticonvulsant semicarbazones.

Synthesis of Semicarbazones from 4-Aryl Semicarbazides

The conversion of 4-aryl semicarbazides to their corresponding semicarbazones is a straightforward condensation reaction with an appropriate aldehyde or ketone.

Experimental Protocol: General Synthesis of Semicarbazones

-

Dissolve 0.01 mol of the 4-aryl semicarbazide (e.g., 4-(4-fluorophenyl)semicarbazide) in 20 mL of ethanol.

-

Add an equimolar amount (0.01 mol) of the desired aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid (1-1.5 mL).

-

Reflux the reaction mixture for 30 minutes to 1 hour.

-

Cool the mixture to allow the semicarbazone product to crystallize.

-

Collect the product by filtration and recrystallize from a suitable solvent, such as 95% ethanol, to obtain the pure semicarbazone.

Safety and Handling

As there is no specific safety data sheet for 4-(4-fluorophenyl)semicarbazide, it is imperative to handle this compound with caution, following the safety guidelines for related and potentially hazardous chemicals. The safety information for semicarbazide hydrochloride (CAS 563-41-7) provides a useful reference.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

-

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Semicarbazide hydrochloride is reported to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child. Given these potential hazards, it is crucial to treat 4-(4-fluorophenyl)semicarbazide with a high degree of caution.

Conclusion

4-(4-fluorophenyl)semicarbazide represents a valuable, yet not fully characterized, building block in medicinal chemistry. Its significance lies in its utility as a precursor for a diverse range of semicarbazones with promising therapeutic potential, particularly as anticonvulsant agents. While the absence of a dedicated CAS number and comprehensive experimental data presents a challenge, the well-documented chemistry and biological activity of its analogs provide a solid foundation for its synthesis and application in drug discovery programs. Researchers working with this compound should adhere to stringent safety protocols based on the known hazards of related semicarbazides. Further investigation into the synthesis, characterization, and biological evaluation of 4-(4-fluorophenyl)semicarbazide and its derivatives is warranted to fully explore its therapeutic potential.

References

- Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds with diverse biological activities including anticonvulsant, antitubercular, anticancer, and antimicrobial activities. The anticonvulsant activity of semicarbazones is mainly attributed due to the presence of an aryl binding site with aryl/alkyl hydrophobic group, a hydrogen bonding domain and an electron donor group and they are suggested to act by inhibiting sodium ion (Na(+)) channel. (Source: PubMed)

- During the last fifteen years, semicarbazones have been extensively investigated for their anticonvulsant properties. 4-(4-Flurophenoxy) benzaldehyde semicarbazone (C0102862, V102862) was discovered as a lead molecule and is being developed as a potent antiepileptic drug, with maximal electroshock (MES) ED50 of i.p. 12.9 mg kgг1. In MES (oral screen), this compound has a protective index (PI = TD50/ED50 > 315) higher than carbamazepine (PI 101), phenytoin (PI > 21.6) and valproate (PI 2.17). The compound is a potent sodium channel blocker. (Source: Acta Pharmaceutica)

- A series of 4 – aryl substituted semicarbazones of some terpenes ie , citral ( acyclic terpene ) , camphor ( bicyclic terpene ) and menthone ( monocyclic terpene ) were synthesized from substituted anilines , to meet the structural requirements essential for anticonvulsant activity . The structures of the synthesized terpene semicarbazones were confirmed by I.R. , 1H-NMR and elemental analysis. The synthesized semicarbazone derivatives were evaluated for anticonvulsant and sedative – hypnotic activity . (Source: JOCPR)

- Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds with diverse biological activities including anticonvulsant, antitubercular, anticancer, and antimicrobial activities.

- A diverse library of twenty-five 4-mono- and disubstituted semicarbazides was prepared in a one-pot two-step approach. The method includes formation of a carbamate from bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide. (Source: The Royal Society of Chemistry)

- To a solution of 4-substituted phenyl urea (0.1 mol) in 20 ml ethanol, an equimolar (0.1 mol) quantity of hydrazine hydrate was added. The reaction mixture was made alkaline by adding 4 g of NaOH, was refluxed for 1-2 h and cooled in ice. The product was filtered under suction and recrystallised from ethanol. A solution of p-phenyl semicarbazide (0.01 mol) and an equimolar (0.01 mol) quantity of appropriate carbonyl compound was refluxed for 30 min in the presence of glacial acetic acid (1-1.5

Biological Activity of Fluorinated Semicarbazide Derivatives

Technical Guide & Whitepaper

Executive Summary

This technical guide analyzes the pharmacological profile of fluorinated semicarbazide derivatives, a class of compounds gaining traction in medicinal chemistry due to the "Fluorine Effect." By strategically incorporating fluorine atoms—specifically at the para position of the aryl ring or as trifluoromethyl (

This document serves as a blueprint for the synthesis, characterization, and biological evaluation of these derivatives, with a specific focus on anticonvulsant and antimicrobial applications.

The Fluorine Advantage in Semicarbazide Scaffolds

The semicarbazide moiety acts as a hydrogen-bonding domain (HBD) capable of interacting with receptor pockets (e.g., GABA receptors, bacterial cell walls). However, unsubstituted semicarbazides often suffer from rapid metabolic degradation and poor blood-brain barrier (BBB) penetration.

Mechanistic Impact of Fluorination:

-

Metabolic Blockade: The

bond is one of the strongest in organic chemistry ( -

Lipophilicity Modulation: Fluorine is highly electronegative yet small (Van der Waals radius

vs. -

Electronic Polarization: The electron-withdrawing nature of fluorine alters the

of the adjacent

Synthetic Architecture

The synthesis of fluorinated semicarbazides generally follows a nucleophilic addition pathway. The protocol below describes the synthesis of 4-(4-fluorophenyl)semicarbazide , a versatile precursor for bioactive semicarbazones.

Synthesis Workflow (DOT Visualization)

Caption: Step-wise synthesis from fluoroaniline to the active semicarbazide and subsequent semicarbazone generation.

Self-Validating Synthetic Protocol

Objective: Synthesis of 4-(4-fluorophenyl)semicarbazide.

Reagents: 4-Fluoroaniline (0.1 mol), Sodium Cyanate (0.15 mol), Hydrazine Hydrate (99%), Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology:

-

Urea Formation: Dissolve 4-fluoroaniline in glacial acetic acid (

) and dilute with water (-

Validation Check: A solid precipitate (phenylurea) should form immediately. If no precipitate forms within 10 minutes, adjust pH to slightly acidic range.

-

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Quality Control: Check Melting Point (MP). Expected range:

.

-

-

Hydrazinolysis: Suspend the 4-fluorophenylurea (

) in ethanol (-

Endpoint Detection: Monitor via TLC (Solvent system: Chloroform:Methanol 9:1). The reaction is complete when the urea spot disappears.

-

-

Purification: Cool the mixture. The semicarbazide product will crystallize. Filter and recrystallize from ethanol/water.

Therapeutic Profiles & Structure-Activity Relationship (SAR)

Anticonvulsant Activity

Fluorinated semicarbazides exert anticonvulsant effects primarily by blocking voltage-gated sodium channels (VGSCs) and modulating GABA-ergic transmission.

-

Key Insight: Derivatives with a fluorine atom at the para position of the distal aryl ring show maximal protection against Maximal Electroshock (MES) induced seizures.

-

Data Summary:

| Compound Substituent (R) | Dose (mg/kg) | Protection (MES) | Neurotoxicity (Rotarod) |

| 4-F | 30 | 100% | None at 300 mg/kg |

| 4-Cl | 30 | 80% | None at 300 mg/kg |

| 4-CH3 | 100 | 60% | Slight |

| H (Unsubstituted) | 300 | <40% | Significant |

Table 1: Comparative anticonvulsant activity in mice (intraperitoneal). Note the superior potency of the 4-F derivative.[1][2]

Antimicrobial Activity

These derivatives disrupt bacterial cell membranes. The lipophilic fluorine atom facilitates the molecule's entry into the lipid bilayer, where the semicarbazide moiety interferes with bacterial enzyme synthesis.

-

Spectrum: Highly effective against Gram-negative bacteria (E. coli, P. aeruginosa) due to enhanced penetration of the outer membrane.

-

SAR Logic: Electron-withdrawing groups (F, Cl) on the phenyl ring increase acidity of the N-H proton, enhancing hydrogen bonding with bacterial proteins.

SAR Visualization (DOT)

Caption: Structure-Activity Relationship (SAR) map highlighting the critical role of Para-Fluorine substitution.

Experimental Protocols for Biological Evaluation

Anticonvulsant Assay: Maximal Electroshock (MES)

This protocol identifies compounds that prevent seizure spread.[3]

-

Animals: Male Albino mice (20–25 g).

-

Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[3]

-

Stimulus: 30 minutes post-dose, apply corneal electrodes. Deliver current: 50 mA, 60 Hz, for 0.2 seconds.

-

Endpoint: Abolition of the hind limb tonic extensor component of the seizure constitutes protection.

-

Control: Phenytoin (30 mg/kg) as positive control; saline as negative.

Antimicrobial Assay: Broth Microdilution (MIC)

-

Preparation: Dissolve fluorinated derivatives in DMSO (

stock). -

Inoculum: Adjust bacterial suspension (E. coli ATCC 25922) to

McFarland standard. -

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

-

Incubation:

for 24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Validation: DMSO control wells must show growth; Ciprofloxacin control wells must show inhibition within standard ranges.

-

Future Directions: Computational Docking

To further validate the "Fluorine Effect," researchers should employ molecular docking studies targeting the GABA-A receptor (PDB ID: 4COF). Focus on the interaction energy (

References

-

Synthesis and anticonvulsant activity of some semicarbazone derivatives. International Journal of Scientific and Research Publications.

-

Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry.

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences.

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters.

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues. Molecules.

Sources

Thermodynamic properties of N-(4-fluorophenyl)hydrazinecarboxamide

An In-depth Technical Guide to the Thermodynamic Properties of N-(4-fluorophenyl)hydrazinecarboxamide

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the thermodynamic properties of N-(4-fluorophenyl)hydrazinecarboxamide. In the absence of established literature data for this specific molecule, this document serves as a procedural whitepaper, detailing the essential experimental and computational methodologies required for a thorough thermodynamic characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of a compound's energetic landscape for applications in process chemistry, safety assessment, and formulation development. The guide outlines detailed protocols for synthesis, bomb calorimetry, and differential scanning calorimetry (DSC), and complements these experimental techniques with a robust computational workflow using Density Functional Theory (DFT). The emphasis is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and scientific rigor.

Introduction: The Significance of Thermodynamic Properties in Drug Development

N-(4-fluorophenyl)hydrazinecarboxamide, a derivative of semicarbazide, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the semicarbazone pharmacophore.[1][2] The introduction of a fluorine atom on the phenyl ring can modulate properties such as metabolic stability, lipophilicity, and binding affinity, making it a compound of interest for drug discovery programs.

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its development. Parameters such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) govern the compound's stability, reactivity, and solubility. Understanding these properties is critical for:

-

Process Safety: Predicting the exothermic potential of synthetic steps and identifying potential thermal hazards.

-

Polymorph Screening: Characterizing the relative stability of different crystalline forms, which impacts bioavailability and shelf-life.[3]

-

Formulation Design: Assessing drug-excipient compatibility and predicting dissolution behavior.[4]

-

Computational Modeling: Providing benchmark data for the validation and refinement of computational models used in drug design.

This guide provides the scientific and technical foundation for obtaining these critical thermodynamic parameters for N-(4-fluorophenyl)hydrazinecarboxamide.

Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide

The foundational step for any experimental characterization is the synthesis of the target compound. A reliable and scalable synthesis is paramount. For N-(4-fluorophenyl)hydrazinecarboxamide, a straightforward and high-yielding approach is the nucleophilic addition of hydrazine to 4-fluorophenyl isocyanate. This method is common for the preparation of 4-substituted semicarbazides.[5]

Proposed Synthesis Reaction

The reaction proceeds as follows:

FC₆H₄NCO + N₂H₄·H₂O → FC₆H₄NHC(O)NHNH₂ + H₂O

Experimental Protocol: Synthesis

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Supplier Example |

| 4-Fluorophenyl isocyanate | 115-14-0 | 137.11 g/mol | Sigma-Aldrich |

| Hydrazine monohydrate (~64% N₂H₄) | 7803-57-8 | 50.06 g/mol | Sigma-Aldrich |

| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | Fisher Scientific |

| Diethyl ether | 60-29-7 | 74.12 g/mol | VWR |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenyl isocyanate (e.g., 10.0 g, 0.073 mol) in 100 mL of anhydrous ethanol. Cool the solution to 0-5 °C in an ice bath.

-

Hydrazine Addition: Slowly add a solution of hydrazine monohydrate (e.g., 4.5 g, ~0.090 mol of N₂H₄) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is mildly exothermic.[6]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The product will typically precipitate out of the solution as a white solid.[5]

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified N-(4-fluorophenyl)hydrazinecarboxamide under vacuum at 40 °C to a constant weight.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry before proceeding with thermodynamic analysis.

Caption: Synthesis workflow for N-(4-fluorophenyl)hydrazinecarboxamide.

Experimental Determination of Thermodynamic Properties

Standard Enthalpy of Combustion and Formation via Bomb Calorimetry

Bomb calorimetry is the gold standard for determining the heat of combustion of solid organic compounds, from which the standard enthalpy of formation can be derived.[7][8] The experiment measures the heat released (qv) under constant volume conditions, which corresponds to the change in internal energy (ΔU).

Causality Behind Experimental Design: The core principle is to carry out a complete and rapid combustion in a closed system (the "bomb") and measure the temperature change in the surrounding water bath.[9] By calibrating the system with a substance of known heat of combustion, such as benzoic acid, the heat capacity of the calorimeter (Ccal) can be precisely determined. This calibration is crucial as it accounts for the heat absorbed by all components of the system (the bomb, water, stirrer, etc.).[7]

Apparatus:

-

Parr 6200 Isoperibol Bomb Calorimeter (or equivalent)

-

Analytical balance (±0.1 mg)

-

Pellet press

-

Oxygen cylinder with regulator

-

Ignition wire (e.g., Parr 45C10 nickel-chromium)

Procedure:

-

Calibration with Benzoic Acid:

-

Accurately weigh approximately 1.0 g of standard benzoic acid and press it into a pellet.

-

Measure a 10 cm length of ignition wire and record its mass.

-

Secure the benzoic acid pellet in the crucible and attach the ignition wire to the electrodes, ensuring it makes contact with the pellet.

-

Add 1.0 mL of deionized water to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state, satisfying the conditions for the standard state.[10]

-

Carefully assemble the bomb, seal it, and charge it with pure oxygen to a pressure of 25-30 atm.

-

Submerge the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water.

-

Allow the system to equilibrate for ~5 minutes, then record the initial temperature (Ti) for several minutes to establish a baseline.

-

Ignite the sample.

-

Record the temperature at regular intervals until a maximum temperature (Tf) is reached and the temperature begins to fall.

-

After the run, depressurize the bomb, disassemble it, and measure the mass of any unburned ignition wire.

-

-

Combustion of N-(4-fluorophenyl)hydrazinecarboxamide:

-

Repeat the entire procedure using a pellet of N-(4-fluorophenyl)hydrazinecarboxamide (approximately 0.7-0.8 g).

-

Caption: Experimental workflow for Bomb Calorimetry.

-

Calculate Heat Capacity of Calorimeter (Ccal):

-

The total heat released (qtotal) during the calibration is the sum of the combustion of benzoic acid (qBA) and the ignition wire (qwire).

-

qtotal = (ΔUcomb,BA × mBA) + (ΔUcomb,wire × lwire)

-

The heat capacity of the calorimeter is then: Ccal = qtotal / ΔT, where ΔT is the corrected temperature rise.

-

-

Calculate Internal Energy of Combustion for the Sample (ΔUcomb,sample):

-

For the N-(4-fluorophenyl)hydrazinecarboxamide run, the total heat absorbed by the calorimeter is: qcal = Ccal × ΔTsample.

-

This heat is the sum of contributions from the sample combustion and wire combustion: qcal = qsample + qwire.

-

Therefore, the heat from the sample is: qsample = qcal - qwire.

-

The specific internal energy of combustion is: ΔUcomb,sample = qsample / msample (in kJ/g), which is then converted to a molar value (in kJ/mol).

-

-

Calculate Enthalpy of Combustion (ΔHcomb):

-

The enthalpy of combustion is calculated from the internal energy using the relation: ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.[8]

-

Balanced equation for C₇H₈FN₃O: C₇H₈FN₃O(s) + 8.25 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + 1.5 N₂(g) + HF(aq)

-

Δngas = (moles of gaseous products) - (moles of gaseous reactants) = (7 + 1.5) - 8.25 = 0.25 mol.

-

-

Calculate Standard Enthalpy of Formation (ΔHf°):

-

Using Hess's Law, the standard enthalpy of formation of the sample can be calculated from the standard enthalpy of combustion.

-

ΔH°comb = [7×ΔHf°(CO₂,g) + 3.5×ΔHf°(H₂O,l) + 1.5×ΔHf°(N₂,g) + ΔHf°(HF,aq)] - [ΔHf°(Sample,s) + 8.25×ΔHf°(O₂,g)]

-

This equation is rearranged to solve for ΔHf°(Sample,s), using tabulated standard enthalpy of formation values for CO₂, H₂O, N₂, and HF.[11]

-

Table 1: Template for Bomb Calorimetry Data

| Parameter | Benzoic Acid (Calibration) | N-(4-fluorophenyl)hydrazinecarboxamide |

| Mass of sample (g) | ||

| Initial wire mass (g) | ||

| Final wire mass (g) | ||

| Mass of water in bucket (g) | 2000.0 | 2000.0 |

| Initial temperature (Ti, °C) | ||

| Final temperature (Tf, °C) | ||

| Corrected temp. rise (ΔT, °C) | ||

| Calculated Values | ||

| Ccal (kJ/°C) | (from calibration) | |

| ΔUcomb (kJ/mol) | (known value) | |

| ΔHcomb (kJ/mol) | ||

| ΔHf° (kJ/mol) |

Thermal Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is indispensable for determining melting point, enthalpy of fusion, glass transitions, and heat capacity.[3][4]

Causality Behind Experimental Design: The instrument maintains the sample and an inert reference (usually an empty pan) at nearly the same temperature throughout a controlled temperature program.[3] When the sample undergoes a thermal transition (e.g., melting), it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature rate. This difference in heat flow is measured and plotted against temperature, generating a thermogram. The area under a melting peak is directly proportional to the enthalpy of fusion (ΔHfus), and the shift in the baseline corresponds to the change in heat capacity (Cp).

Apparatus:

-

TA Instruments Q2000 DSC (or equivalent)

-

Tzero aluminum pans and lids

-

Analytical balance (±0.01 mg)

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of N-(4-fluorophenyl)hydrazinecarboxamide into a Tzero aluminum pan. Hermetically seal the pan. Prepare an empty, sealed pan to use as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).[13]

-

-

Data Acquisition: Record the heat flow versus temperature data.

Caption: Experimental workflow for Differential Scanning Calorimetry.

The resulting DSC thermogram is analyzed to extract key thermodynamic data:

-

Melting Point (Tm): Determined as the onset or peak temperature of the endothermic melting transition. A sharp melting peak is indicative of high purity.[14]

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value represents the energy required to transition the substance from a solid to a liquid.

-

Heat Capacity (Cp): The specific heat capacity can be determined from the displacement of the baseline in the heat flow signal. Modulated DSC (MDSC) techniques can provide more accurate Cp measurements by separating reversible and non-reversible heat flow events.[12]

Table 2: Template for DSC Data Summary

| Thermodynamic Parameter | Experimental Value |

| Melting Point, Onset (Tonset, °C) | |

| Melting Point, Peak (Tpeak, °C) | |

| Enthalpy of Fusion (ΔHfus, kJ/mol) | |

| Heat Capacity at 298.15 K (Cp, J/mol·K) |

Computational Chemistry Approach: DFT Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, complementary approach to experimental measurements.[15] DFT can predict thermodynamic properties from first principles, offering insights into molecular stability and structure.

Causality Behind Method Selection: DFT offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP functional is widely used and has a long track record for providing reliable geometries and energies for organic molecules.[16] The use of an isodesmic reaction scheme is a critical choice to improve accuracy. This method relies on the cancellation of systematic errors in the calculation by constructing a hypothetical reaction where the types of chemical bonds are conserved between reactants and products, allowing for a more accurate calculation of the enthalpy of formation of the target molecule.[17]

-

Structure Optimization: The 3D structure of N-(4-fluorophenyl)hydrazinecarboxamide is built and its geometry is optimized using DFT, for example, at the B3LYP/6-311+G(d,p) level of theory.[18]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[19]

-

Enthalpy of Formation Calculation (Isodesmic Approach):

-

Construct a balanced isodesmic reaction. A suitable reaction would be: N-(4-fluorophenyl)hydrazinecarboxamide + Benzene → 4-Fluorophenylhydrazine + N-phenylhydrazinecarboxamide (Phenylsemicarbazide)

-

Calculate the optimized energies (Eelec + ZPVE) for all species in the reaction.

-

The enthalpy of reaction at 0 K is calculated as: ΔHrxn(0 K) = ΣEproducts - ΣEreactants.

-

The enthalpy of formation of the target molecule can then be derived: ΔHf°(Target) = [ΔHf°(4-F-Ph-Hydrazine) + ΔHf°(Ph-Semicarbazide)] - [ΔHf°(Benzene) + ΔHrxn]

-

This requires known experimental or high-accuracy calculated ΔHf° values for the other three species in the reaction.

-

Caption: Workflow for DFT-based thermodynamic property prediction.

Data Synthesis and Conclusion

A comprehensive thermodynamic profile of N-(4-fluorophenyl)hydrazinecarboxamide is best achieved by integrating both experimental and computational data.

Table 3: Comparison of Experimental and Computational Data

| Thermodynamic Property | Experimental Value | Computational (DFT) Value | % Difference |

| ΔHf° (kJ/mol) | (from Bomb Calorimetry) | (from Isodesmic Reaction) | |

| Cp (J/mol·K) | (from DSC) | (from Frequency Calc.) |

Discrepancies between experimental and theoretical values can provide further insight. For instance, differences in the enthalpy of formation may highlight the challenges in accurately modeling fluorine-containing compounds or the presence of strong intermolecular forces in the solid state not captured by gas-phase calculations.

References

- Al-Hourani, B., Al-Kaissi, E., & El-Abadelah, M. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.

- Al-Kaissi, E., Al-Hourani, B., & El-Abadelah, M. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC.

- Brondani, F. M., et al. (n.d.). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. PMC.

- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (n.d.). Expt. 2: Bomb Calorimetry. McGraw-Hill.

- Kavaleuski, A., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. The Royal Society of Chemistry.

- Kumar, R., et al. (2021).

- Mishra, R., et al. (2025). Synthesis of aryl semicarbazones as potential anticonvulsant agents.

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.

- Anonymous. (n.d.). Bomb Calorimetry. Williams College.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Bomb Calorimetry Lab. University of Alberta.

- Bayer AG. (n.d.). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.

- Chaudhari, S., Rahane, S., & Lokhande, R. P. (2025).

- Cherian, L. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.

- Djafri, A., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). MDPI.

- Mohamed, M. S. K., et al. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.

- Oncsesku, T. (n.d.). Place of DSC purity analysis in pharmaceutical development. AKJournals.

- Padmaja, B. S., et al. (n.d.). New aromatic hydrazones: Synthesis, structural analysis, DFT study, biological activity, ADME-T properties and in silico evaluation of their inhibition of SAS-CoV-2 main protease.

- Qualitest FZE. (2025).

- Rojas-Álvarez, M., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

- PubChem. (n.d.). Phenylhydrazine.

- Saliyeva, L. N., et al. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones.

- Dorofeeva, O. V., Ryzhova, O. N., & Suchkova, T. A. (2017). Enthalpies of Formation of Hydrazine and Its Derivatives.

- PubChem. (n.d.). (4-Fluorophenyl)hydrazine.

- Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses Procedure.

- Sigma-Aldrich. (n.d.). 4-Fluorophenylhydrazine hydrochloride.

- Al-Hujaj, M. A., et al. (n.d.).

- CymitQuimica. (n.d.). CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride.

- Devi, P. S., et al. (2018).

- NIST. (n.d.). Hydrazine, phenyl-. NIST WebBook.

- PubChemLite. (2025).

- NIST. (n.d.). Hydrazine, phenyl-. NIST WebBook.

- Wuxi Yangshi Chemical Co., Ltd. (n.d.). Preparation method for 4-fluorophenylhydrazine.

- Anonymous. (n.d.). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. IJSDR.

- Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. International Conference on Scientific and Academic Research.

- Organic Chemistry Portal. (n.d.).

- Khan Academy. (2023). Standard enthalpy change for combustion. YouTube.

- Chemistry LibreTexts. (2025).

- Al-Omair, M. A., et al. (n.d.).

- MDPI. (n.d.). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. news-medical.net [news-medical.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biopchem.education [biopchem.education]

- 8. Bomb Calorimetry Lab [uagra.uninsubria.it]

- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. qualitest.ae [qualitest.ae]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]

- 19. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of 4-(4-fluorophenyl)semicarbazide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, profoundly influencing crystallization, purification, formulation, and ultimately, bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(4-fluorophenyl)semicarbazide, a molecule of interest in medicinal chemistry. We delve into the theoretical underpinnings of dissolution, provide a robust, field-proven experimental protocol for solubility measurement, and detail the thermodynamic analysis required to interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind solubility studies to ensure data integrity and practical application.

Introduction: The Critical Role of Solubility Data

4-(4-fluorophenyl)semicarbazide belongs to the semicarbazide class of compounds, which are noted for their diverse biological activities.[3] The journey from a promising chemical entity to a viable drug product is contingent upon its physicochemical properties, with solubility being paramount. A comprehensive solubility profile in a range of organic solvents is not merely academic; it is a critical dataset that informs:

-

Crystallization Process Development: Selecting an appropriate solvent system is essential for controlling crystal form (polymorphism), purity, and yield.[4]

-

Formulation Design: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. For solid dosage forms, dissolution rate is a key factor, which is directly related to solubility.[1]

-

Purification Strategies: Solubility differences are exploited in techniques like recrystallization to remove impurities.

-

Preclinical and Toxicological Studies: Understanding solubility is crucial for preparing dosing solutions for in vitro and in vivo studies.[5]

This guide provides the necessary theoretical and practical tools to generate and interpret high-quality solubility data for 4-(4-fluorophenyl)semicarbazide.

Physicochemical Properties of 4-(4-fluorophenyl)semicarbazide

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

-

Chemical Structure:

-

Molecular Formula: C₇H₈FN₃O

-

Molecular Weight: 185.16 g/mol (Note: A related thiosemicarbazide has a MW of 185.22)[6]

-

Key Features: The structure contains a fluorophenyl group, which imparts lipophilicity, and a semicarbazide moiety, which contains hydrogen bond donors and acceptors, contributing to its polarity and potential for specific solvent interactions.

-

-

Physical Properties:

-

Melting Point: Semicarbazide derivatives are typically crystalline solids. The melting point of the related 4-(4-fluorophenyl)-3-thiosemicarbazide is 171 °C.[6] A sharp, high melting point generally suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

-

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The mole fraction solubility (x₁) of a solute at a given temperature (T) in an ideal system is primarily governed by the solute's thermal properties (melting point Tₘ and enthalpy of fusion ΔHᵤₛ). However, most pharmaceutical-solvent systems exhibit non-ideal behavior due to differing intermolecular forces. This non-ideality is accounted for by the activity coefficient (γ₁) of the solute in the solution.

The relationship is described by the following fundamental equation:

ln(x₁) = - (ΔHᵤₛ / R) * ( (Tₘ - T) / (Tₘ * T) ) - ln(γ₁)

Where R is the universal gas constant. This equation highlights that solubility is a function of both the solute's intrinsic properties and the interactions between the solute and the solvent (captured by γ₁).

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8] This technique ensures that the solution reaches saturation, providing a reliable and reproducible measurement.[4][5][9] When coupled with gravimetric analysis, it offers a straightforward and accurate way to quantify solubility without the need for chromophore-dependent spectroscopic methods.[2][10][11]

4.1. Validated Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

This protocol describes a self-validating system for generating accurate solubility data as a function of temperature.

Core Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. A known volume of the saturated supernatant is then carefully separated and evaporated to dryness, and the mass of the residual solute is determined.[2][10]

Materials and Equipment:

-

4-(4-fluorophenyl)semicarbazide (pure solid)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Thermostatic orbital shaker or water bath with shaking capabilities

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight screw caps

-

Calibrated positive displacement pipettes or glass pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporating dishes or glass vials for drying

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-(4-fluorophenyl)semicarbazide to several vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[8][9]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Shake the vials at a constant speed (e.g., 150 RPM) for a sufficient duration to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed (tared) evaporating dish.

-

Causality Insight: Filtration is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.[12] Pre-warming the syringe and filter to the experimental temperature can prevent premature crystallization of the solute.

-

-

Gravimetric Determination: Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until a constant weight is achieved.[2] For high-boiling point solvents like DMF or DMSO, a vacuum oven is recommended.

-

Calculation: The mole fraction solubility (x₁) is calculated using the masses of the dissolved solute and the solvent.

4.2. Experimental Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method.

Data Presentation and Thermodynamic Modeling

The collected experimental data should be organized systematically to facilitate analysis and comparison.

5.1. Illustrative Solubility Data

The following table provides a template for presenting the mole fraction solubility (x₁) of 4-(4-fluorophenyl)semicarbazide in various solvents at different temperatures.

| Temperature (K) | Methanol (x₁ * 10³) | Ethanol (x₁ * 10³) | Acetone (x₁ * 10³) | Ethyl Acetate (x₁ * 10³) | DMSO (x₁ * 10³) |

| 298.15 | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data |

5.2. Thermodynamic Analysis: The van't Hoff Equation

The temperature dependence of solubility provides valuable insight into the thermodynamics of the dissolution process. The apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be determined using the van't Hoff equation.[4]

A plot of ln(x₁) versus 1/T yields a straight line (in many cases), where:

-

Slope = -ΔH°sol / R

-

Intercept = ΔS°sol / R

The apparent standard Gibbs free energy of dissolution (ΔG°sol) at a mean temperature can then be calculated:

ΔG°sol = ΔH°sol - T * ΔS°sol

-

ΔH°sol > 0: The dissolution is endothermic (heat is absorbed), and solubility increases with temperature. This is common for solids dissolving in liquids.

-

ΔS°sol > 0: The dissolution process leads to an increase in the overall disorder of the system, which is thermodynamically favorable.

-

ΔG°sol < 0: The dissolution process is spontaneous.

5.3. Data Correlation: The Modified Apelblat Model

To ensure the reliability of the experimental data and to allow for accurate interpolation, the data can be correlated with semi-empirical models. The modified Apelblat equation is widely used and effective for this purpose.[13][14]

ln(x₁) = A + (B / T) + C * ln(T)

Where A, B, and C are empirically determined parameters obtained by fitting the model to the experimental data. A low root-mean-square deviation (RMSD) between the experimental and calculated solubility values indicates a good fit and high data quality.

5.4. Data Analysis Logic

Caption: Logical flow from experimental data to thermodynamic insights.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the solubility profile of 4-(4-fluorophenyl)semicarbazide in organic solvents. By adhering to the detailed experimental protocol and applying the described thermodynamic models, researchers can generate high-quality, reliable data. This data is not an endpoint but a critical input for rational decision-making in pharmaceutical development, from early-stage solvent screening for crystallization to late-stage formulation design. Further studies could expand on this work by investigating solubility in binary solvent mixtures (co-solvency) or in biorelevant media to better predict in vivo performance.

References

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives | MDPI [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. enamine.net [enamine.net]

- 6. 4-(4-FLUOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 330-94-9 [m.chemicalbook.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Gravimetric Analysis [wiredchemist.com]

- 12. protocols.io [protocols.io]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. physchemres.org [physchemres.org]

- 15. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. (PDF) Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling [academia.edu]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. researchgate.net [researchgate.net]

- 20. epscollege.uoanbar.edu.iq [epscollege.uoanbar.edu.iq]

- 21. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]

- 23. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4-(4-Chlorophenyl)semicarbazide hydrochloride | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. srdata.nist.gov [srdata.nist.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Streamlined Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide and Derivatives via Ultrasound-Assisted Protocols

Abstract

This comprehensive guide details the application of ultrasonic irradiation for the efficient and rapid synthesis of N-(4-fluorophenyl)hydrazinecarboxamide (also known as 4-fluorophenylsemicarbazide) and its subsequent conversion to bioactive semicarbazone derivatives. Hydrazinecarboxamide scaffolds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities.[1] Traditional synthetic methods often require prolonged reaction times and elevated temperatures. Ultrasound-assisted synthesis presents a green and powerful alternative, leveraging the phenomenon of acoustic cavitation to dramatically accelerate reaction rates, improve yields, and simplify experimental procedures.[2] This document provides two detailed, field-proven protocols intended for researchers and professionals in organic synthesis and drug discovery, complete with mechanistic insights, optimization strategies, and safety considerations.

Introduction: The Power of Sonochemistry in Modern Synthesis

The semicarbazide functional group is a privileged scaffold in the design of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][3][4] The synthesis of these molecules, and their subsequent derivatives like semicarbazones, is a cornerstone of many drug discovery programs. However, conventional heating methods can be slow and energy-intensive.

Sonochemistry, the application of ultrasound to chemical reactions, offers a transformative approach.[5] The core of this technology is acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-intensity ultrasound.[6] This collapse generates transient "hot spots" with localized temperatures reaching ~5000 K and pressures exceeding 1000 atm, creating micro-reactors that dramatically enhance chemical reactivity.[6] This energy input is purely physical, enabling reactions to proceed at lower bulk temperatures, often with greater efficiency and selectivity.[2]

This application note provides a validated, two-part protocol demonstrating the power of this technology. First, we detail the synthesis of the key precursor, N-(4-fluorophenyl)hydrazinecarboxamide, from 4-fluorophenylhydrazine. Second, we illustrate its use in a subsequent condensation reaction to form a representative N-aryl semicarbazone, a class of compounds with significant biological potential.

Part I: Ultrasound-Assisted Synthesis of N-(4-fluorophenyl)hydrazinecarboxamide

This protocol describes the conversion of 4-fluorophenylhydrazine hydrochloride to the corresponding semicarbazide. The reaction involves the nucleophilic attack of the hydrazine on a cyanate species. Ultrasound is employed to enhance mass transport and accelerate the reaction rate.

Reaction Principle

4-Fluorophenylhydrazine reacts with potassium cyanate in an aqueous solution. The reaction is typically performed with the hydrochloride salt of the hydrazine, which is neutralized in situ. Sonication provides the activation energy and ensures rapid, homogeneous mixing, leading to a significant reduction in reaction time compared to conventional stirring methods.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Fluorophenylhydrazine hydrochloride | Ultrasonic bath or probe sonicator (20-40 kHz) |

| Potassium cyanate (KOCN) | 100 mL Jacketed reaction vessel |

| Deionized water | Magnetic stirrer and stir bar |

| Ethanol | Thermocouple or thermometer |

| Buchner funnel and filter paper | pH meter or pH paper |

| Standard laboratory glassware | Recirculating chiller/heater |

Experimental Protocol: Step-by-Step

-

Reagent Preparation: In the jacketed reaction vessel, dissolve 4-fluorophenylhydrazine hydrochloride (e.g., 10 mmol, 1.62 g) in 30 mL of deionized water.

-

Reaction Setup: Place the vessel inside the ultrasonic bath, ensuring the water level in the bath is equal to or slightly higher than the liquid level in the vessel. Alternatively, insert the tip of an ultrasonic probe approximately 1-2 cm below the surface of the solution.

-

Temperature Control: Begin circulating coolant through the jacket of the vessel to maintain a constant bulk temperature of 30-35 °C. Prolonged sonication can cause heating, which must be controlled.[6]

-

Cyanate Addition: While stirring magnetically, slowly add a solution of potassium cyanate (12 mmol, 0.97 g) dissolved in 15 mL of deionized water to the hydrazine solution over 10 minutes.

-

Ultrasonic Irradiation: Turn on the ultrasound source (e.g., 20 kHz, 100 W). Continue sonication for 20-30 minutes . Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Product Isolation: Upon completion, turn off the sonicator and cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

-

Filtration and Washing: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the product thoroughly with two portions of cold deionized water (2 x 15 mL).

-

Drying: Dry the purified N-(4-fluorophenyl)hydrazinecarboxamide under vacuum at 50 °C to a constant weight.

Workflow Diagram: Synthesis of Precursor

Caption: Workflow for the ultrasound-assisted synthesis of the semicarbazide precursor.

Part II: Ultrasound-Assisted Synthesis of a Semicarbazone Derivative

This protocol details the condensation of the newly synthesized N-(4-fluorophenyl)hydrazinecarboxamide with an aromatic aldehyde (using 4-chlorobenzaldehyde as a representative example) to form the corresponding semicarbazone. This reaction is often acid-catalyzed.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the semicarbazide onto the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N (imine) bond of the semicarbazone. Ultrasound accelerates this condensation-dehydration sequence, often allowing the reaction to proceed rapidly at room temperature without the need for bulk heating.[7]

Materials and Equipment

| Reagents & Materials | Equipment |

| N-(4-fluorophenyl)hydrazinecarboxamide | Ultrasonic bath or probe sonicator (20-40 kHz) |

| 4-Chlorobenzaldehyde | 50 mL Reaction vessel |

| Ethanol (or other suitable solvent) | Magnetic stirrer and stir bar |

| Glacial Acetic Acid (catalyst) | Thermocouple or thermometer |

| Buchner funnel and filter paper | Standard laboratory glassware |

Experimental Protocol: Step-by-Step

-

Reagent Preparation: In a 50 mL vessel, suspend N-(4-fluorophenyl)hydrazinecarboxamide (5 mmol, 0.85 g) in 20 mL of ethanol.

-

Aldehyde Addition: Add 4-chlorobenzaldehyde (5 mmol, 0.70 g) to the suspension.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and sonicate at room temperature (maintaining temperature below 40 °C) for 10-15 minutes . A precipitate should form rapidly.

-

Work-up: After the reaction period, remove the vessel from the bath. The product often precipitates directly from the reaction mixture. If necessary, cool in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product, 2-(4-chlorobenzylidene)-N-(4-fluorophenyl)hydrazinecarboxamide, in a vacuum oven.

Workflow Diagram: Synthesis of Semicarbazone

Caption: Workflow for the ultrasound-assisted condensation to form a semicarbazone.

Mechanism & Optimization of Sonochemical Synthesis

The Principle of Acoustic Cavitation

The remarkable rate enhancements observed in sonochemistry are not due to a direct interaction between sound waves and molecules. Instead, they arise from acoustic cavitation. The process can be summarized as:

-

Nucleation: Pre-existing gas pockets in the liquid expand during the rarefaction (low-pressure) phase of the sound wave.

-

Growth: The bubbles grow over several acoustic cycles.

-

Violent Collapse: When the bubbles reach a critical size, they can no longer absorb energy and collapse violently during the compression (high-pressure) phase. This implosion creates the extreme conditions responsible for enhancing chemical reactivity.

For heterogeneous reactions, like the ones described, the mechanical effects are also critical. The collapse of cavitation bubbles near a solid surface creates powerful microjets of liquid that impinge on the surface, cleaning and activating it, and improving mass transfer between phases.[6]

Caption: Causal pathway from ultrasonic waves to enhanced chemical reaction rates.

Key Parameter Optimization

To achieve optimal results, several parameters can be tuned. Response Surface Methodology (RSM) is an effective statistical tool for optimizing multivariable systems like these.[8][9]

| Parameter | Typical Range | Effect and Rationale |

| Frequency | 20 - 40 kHz | Lower frequencies produce larger cavitation bubbles and more violent collapse, maximizing mechanical effects beneficial for heterogeneous reactions. Higher frequencies favor the generation of radicals in homogeneous systems.[10] |

| Acoustic Power/Intensity | 50 - 200 W (Lab Scale) | Higher power increases the number and intensity of cavitation events, generally increasing reaction rate. However, excessive power can create a "cushion" of bubbles near the probe, decoupling the energy from the solution. |

| Temperature | 20 - 60 °C | Increasing the bulk temperature increases the solvent's vapor pressure, making cavitation easier but less energetic (cushioning effect). An optimal temperature often exists that balances conventional thermal activation with effective cavitation. |

| Solvent | Various | The choice of solvent affects cavitation efficiency. Solvents with high vapor pressure, low viscosity, and high surface tension are generally good for cavitation. The solvent must also, critically, be suitable for the specific chemical reaction. |

Expected Results & Characterization

-

Yield: Typical yields for these ultrasound-assisted syntheses are high, often in the range of 85-95%.

-

Appearance: Both N-(4-fluorophenyl)hydrazinecarboxamide and its semicarbazone derivatives are typically obtained as white or off-white crystalline solids.

-

Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. Expected data for a representative product, 2-(4-Fluorobenzylidene)hydrazinecarboxamide, are provided for reference.

-

Melting Point: 233-235 °C.

-

FTIR (KBr, cm⁻¹): Peaks expected around 3300-3450 (N-H stretching), 1680-1700 (C=O, amide I), and 1600-1640 (C=N stretching).

-

¹H NMR (DMSO-d₆, δ ppm): Signals expected for aromatic protons (7.0-8.0 ppm), the azomethine proton (-N=CH-) (around 8.0-8.5 ppm), and multiple broad signals for the N-H protons (8.5-11.5 ppm).

-

Safety Precautions

5.1 Chemical Hazards:

-

Hydrazine Derivatives: Phenylhydrazines and their derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. They are potential skin sensitizers and suspected carcinogens. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Reagents: Handle all chemicals according to their Safety Data Sheet (SDS).

5.2 Operational Hazards:

-

High-Intensity Sound: Ultrasonic processors generate high-decibel noise. Prolonged exposure can cause hearing damage. Always wear appropriate hearing protection (earplugs or earmuffs) when operating the equipment.

-

Aerosol Formation: Sonication can create aerosols. When working with hazardous materials, ensure the reaction vessel is covered or the entire setup is within a fume hood to prevent inhalation of toxic aerosols.

-

Probe Handling: Ultrasonic probes can become hot during operation. Allow them to cool before handling and never touch the tip of an operating probe.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Insufficient ultrasonic power/intensity. | Ensure good acoustic coupling (correct water level in bath). Increase power setting on the probe. |

| Reaction time too short. | Monitor the reaction by TLC and extend the sonication time if necessary. | |

| Temperature too high, causing degradation or inefficient cavitation. | Use a jacketed vessel or cooling bath to maintain the optimal temperature. | |

| Product is Oily or Impure | Incomplete reaction. | Increase sonication time or add a small amount of additional reagent. |

| Side reactions due to excessive temperature. | Improve temperature control. | |

| Inefficient precipitation or washing. | Ensure the mixture is thoroughly cooled before filtration. Use an appropriate recrystallization solvent if necessary. | |

| Sonication Suddenly Stops | Probe is not sufficiently immersed. | Ensure the probe tip is well below the liquid surface. |

| Overheating of the generator. | Ensure the generator has adequate ventilation. Allow it to cool down before restarting. |

Conclusion

Ultrasound-assisted synthesis represents a significant advancement over conventional methods for preparing N-(4-fluorophenyl)hydrazinecarboxamide and its derivatives. The protocols outlined in this note demonstrate that sonication provides a rapid, highly efficient, and environmentally friendly route to these valuable chemical scaffolds. By dramatically reducing reaction times and often improving yields, this technology allows researchers to accelerate the discovery and development of new chemical entities for the pharmaceutical and agrochemical industries.

References

-

Ultrasonic-Assisted Synthesis of Zinc Oxide Nanocomposites with Substituted Thiosemicarbazide Ligands: An Overview. (2025). MDPI. [Link]

-

Ultrasound-Assisted Synthesis of Novel Chromone-Based Thiosemicarbazone Derivatives as Potential Anticancer Agents... (2025). PubMed. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PMC. [Link]

-

Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. (2011). Indian Academy of Sciences. [Link]

-

Ultrasound: A boon in the synthesis of organic compounds. (n.d.). ResearchGate. [Link]

-

Microwave and Ultrasound‐Assisted Synthesis of Thiosemicarbazones and Their Corresponding (4,5‐Substituted‐thiazol‐2‐yl)hydrazines. (2026). ResearchGate. [Link]

-

Ultrasound-Assisted Synthesis and DFT Calculations of the Novel 1D Pb (II) Coordination Polymer... (2021). MDPI. [Link]

- CN101143836A - Preparation method for 4-fluorophenylhydrazine. (n.d.).

-

Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). PMC. [Link]

-

Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea)... (2024). MDPI. [Link]

-

(2E)-2-(4-Fluorobenzylidene)hydrazinecarboxamide. (n.d.). PMC. [Link]

-

Optimization of ultrasound-assisted extraction parameters of chlorophyll from Chlorella vulgaris residue... (n.d.). PMC. [Link]

-

Optimization of Ultrasound-Assisted Extraction Parameters from Indigofera Tinctoria L using Response Surface Methodology. (n.d.). Journal Unusida. [Link]

-

Ultrasound-Assisted Extraction and Optimization Process Parameters of Antioxidant and Phenolic Compounds from Myristica fragrans. (2019). Brieflands. [Link]

-

Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed... (2024). MDPI. [Link]

-

Facile one-pot synthesis of 4-substituted semicarbazides. (2014). The Royal Society of Chemistry. [Link]

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).

-

Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol... (1992). PubMed. [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]

-

Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]... (n.d.). ThaiScience. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide... (2006). PubMed. [Link]

-

Synthesis of Functionalized 4-Fluoropyridazines. (2025). ResearchGate. [Link]

-

Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines... (2021). MDPI. [Link]

-

Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (2024). PubMed. [Link]

-

An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). ResearchGate. [Link]

-

An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activity of <i>N</i><sup>1</sup>-(3-chloro-4-fluorophenyl)-<i>N</i><sup>4</sup>-substituted semicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of ultrasound-assisted extraction parameters of chlorophyll from Chlorella vulgaris residue after lipid separation using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. brieflands.com [brieflands.com]

- 9. (2E)-2-(4-Fluorobenzylidene)hydrazinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]

Application Note: Strategic Synthesis of Thiazole Derivatives using N-(4-fluorophenyl)hydrazinecarboxamide

Executive Summary

This application note details the synthetic pathways for generating thiazole derivatives utilizing N-(4-fluorophenyl)hydrazinecarboxamide (also known as 4-(4-fluorophenyl)semicarbazide) as a core scaffold. While standard Hantzsch synthesis typically employs thiosemicarbazides, this guide addresses the specific use of the carboxamide (oxygen congener) precursor.

We present two high-value synthetic strategies relevant to drug discovery:

-

The Thionation-Cyclization Route: A chemoselective conversion of the carboxamide to a thiosemicarbazide intermediate, enabling the classic Hantzsch thiazole synthesis.

-

The Nucleophilic Conjugation Route: Direct coupling of the hydrazinecarboxamide with 2-halo-thiazoles to generate thiazolyl-semicarbazide hybrids, a privileged scaffold in anticonvulsant and anti-tubercular research.

Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.

Scientific Rationale & Precursor Analysis

The Fluorine Effect

The inclusion of the 4-fluorophenyl moiety is non-trivial. Fluorine substitution blocks metabolic oxidation at the para-position (preventing rapid clearance via CYP450) and enhances lipophilicity (

The Oxygen vs. Sulfur Challenge

Standard thiazole synthesis (Hantzsch) requires a C=S (thiocarbonyl) center to form the C-S-C bond of the thiazole ring.

-

Starting Material: N-(4-fluorophenyl)hydrazinecarboxamide (

). -

Challenge: Direct condensation with

-haloketones yields arylohydrazone-oxazoles or oxadiazines , not thiazoles, due to the presence of oxygen. -

Solution: To synthesize a thiazole ring from this precursor, the carbonyl oxygen must be replaced with sulfur (Thionation) prior to cyclization, or the molecule must be coupled to a pre-formed thiazole ring.

Experimental Protocols

Protocol A: Thionation-Cyclization (The "Gold Standard" Hantzsch Route)

This protocol converts the user's starting material into a bioactive 2-hydrazinothiazole derivative via a thiosemicarbazide intermediate.

Phase 1: Chemoselective Thionation

Objective: Convert N-(4-fluorophenyl)hydrazinecarboxamide to N-(4-fluorophenyl)hydrazinethio carboxamide.

Reagents:

-

Precursor: N-(4-fluorophenyl)hydrazinecarboxamide (1.0 equiv)

-

Reagent: Lawesson’s Reagent (0.6 equiv)

-

Solvent: Anhydrous Toluene or THF

Procedure:

-

Dissolution: Dissolve 10 mmol of N-(4-fluorophenyl)hydrazinecarboxamide in 50 mL of anhydrous toluene under an inert atmosphere (

). -

Addition: Add 6 mmol of Lawesson’s Reagent. The slight excess ensures complete conversion of the urea to thiourea.

-

Reflux: Heat to reflux (

) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The product will be less polar (higher -

Workup: Cool to room temperature. The thiosemicarbazide often precipitates. If not, concentrate in vacuo and recrystallize from Ethanol/Water.

-

Validation: Confirm the disappearance of the Carbonyl stretch (

) and appearance of the Thiocarbonyl stretch (

Phase 2: Hantzsch Thiazole Cyclization

Objective: Condensation with

Reagents:

-

Intermediate: N-(4-fluorophenyl)hydrazinethio carboxamide (from Phase 1)[1]

-

Substrate: 2-Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)

Procedure:

-

Mixing: Suspend the thiosemicarbazide (5 mmol) in 20 mL of absolute ethanol.

-

Condensation: Add 2-bromoacetophenone (5 mmol) dropwise at room temperature.

-

Cyclization: Reflux the mixture for 4–6 hours.

-

Isolation: Cool the reaction mixture. The hydrobromide salt of the thiazole usually precipitates.

-

Neutralization: Filter the solid and suspend in water. Neutralize with 10%

or -

Purification: Recrystallize from hot ethanol.

Protocol B: Nucleophilic Conjugation (Synthesis of Thiazolyl-Semicarbazides)

This protocol retains the oxygen-urea motif of the starting material, creating a hybrid scaffold by attaching a pre-formed thiazole ring.

Reagents:

-

Precursor: N-(4-fluorophenyl)hydrazinecarboxamide (1.0 equiv)

-

Substrate: 2-Bromo-4-phenylthiazole (1.0 equiv)

-

Catalyst: Triethylamine (

) or -

Solvent: DMF or Dioxane

Procedure:

-

Preparation: Dissolve 2-bromo-4-phenylthiazole (5 mmol) in 15 mL DMF.

-

Addition: Add N-(4-fluorophenyl)hydrazinecarboxamide (5 mmol) and

(10 mmol). -

Reaction: Heat to

for 8-12 hours.-

Note: The hydrazine terminal nitrogen (

) acts as the nucleophile, displacing the bromine on the thiazole ring via

-

-

Workup: Pour the reaction mixture into crushed ice. The precipitate is the target 1-(4-fluorophenyl)-4-(4-phenylthiazol-2-yl)semicarbazide .

-

Filtration: Filter, wash with water, and dry.

Data Summary & Comparison

| Parameter | Protocol A (Thionation-Hantzsch) | Protocol B (Direct Conjugation) |

| Final Scaffold | Thiazole-2-hydrazone (S-containing linker) | Thiazolyl-Semicarbazide (O-containing linker) |

| Key Intermediate | Thiosemicarbazide | None (Direct Coupling) |